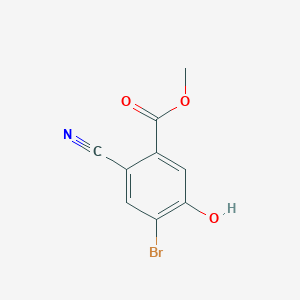

Methyl 4-bromo-2-cyano-5-hydroxybenzoate

Description

Methyl 4-bromo-2-cyano-5-hydroxybenzoate is a substituted benzoate derivative featuring a bromo group at position 4, a cyano group at position 2, and a hydroxy group at position 5.

Properties

IUPAC Name |

methyl 4-bromo-2-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-8(12)7(10)2-5(6)4-11/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBQUQSXGIHQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C#N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction: Cyanide Substitution on Brominated Benzoates

- Starting Material: Brominated benzoate derivatives, such as methyl 4-bromo-2-fluorobenzoate or methyl 4-bromo-2-methylbenzoate.

- Reagents: Copper cyanide (CuCN) or other cyanide salts.

- Conditions: Typically performed at elevated temperatures (around 60°C) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Outcome: Efficient substitution of bromine with the nitrile group, yielding methyl 4-bromo-2-cyanobenzoate with yields often exceeding 90%.

- A method detailed in a patent describes using CuCN in NMP at 60°C for 2 hours, achieving a 90% yield of methyl 4-bromo-2-cyanobenzoate.

- Alternative protocols involve copper-catalyzed cyanation with ammonium salts, offering similar efficiency.

Multi-Step Synthesis via Functional Group Transformation

Another robust method involves initial synthesis of a suitable precursor, such as methyl 4-hydroxybenzoate, followed by functionalization steps to introduce the cyano group.

Step 1: Synthesis of Methyl 4-Hydroxybenzoate

- Method: Esterification of p-hydroxybenzoic acid with methanol under acidic catalysis (sulfuric acid or p-toluenesulfonic acid).

- Conditions: Reflux at mild temperatures (~60°C) with removal of water to drive esterification.

Step 2: Formation of Methyl 4-Formylbenzoate

- Method: Vilsmeier-Haack formylation or oxidation of methyl 4-hydroxybenzoate to methyl 4-formylbenzoate.

- Conditions: Use of formylating agents like POCl₃ or paraformaldehyde in acidic media.

Step 3: Conversion of Formyl to Cyano Group

- Method: The aldehyde group is transformed into a nitrile via reaction with hydroxylamine derivatives, such as hydroxylamine hydrochloride, in the presence of acyl chlorides or via a dehydration process.

- Alternative: Direct nucleophilic substitution using cyanide salts on the aldehyde, facilitated by oxidizing agents or catalysts.

- A patent describes converting methyl 4-formylbenzoate into methyl 4-cyanobenzoate using hydroxylamine derivatives and acyl chlorides, avoiding hazardous cyanide reagents.

Alternative Routes: Halogenation Followed by Cyanation

A practical route involves halogenation of methyl 4-hydroxybenzoate or methyl 4-methylbenzoate to introduce bromine, followed by cyanide substitution.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | Brominating agents (e.g., N-bromosuccinimide) | Room temperature to 80°C | Bromination at the para position |

| 2 | Cyanide salts (CuCN or NaCN) | 60°C in polar aprotic solvents | Cyanation of brominated intermediate |

- A patent details bromination using N-bromosuccinimide, followed by copper-catalyzed cyanation, yielding methyl 4-bromo-2-cyanobenzoate efficiently.

Summary of Preparation Data

| Method | Precursors | Key Reagents | Yield | Reaction Conditions | Advantages |

|---|---|---|---|---|---|

| Direct Cyanation | Brominated benzoate derivatives | CuCN, NMP | >90% | 60°C, 2h | High efficiency, scalable |

| Multi-step Functionalization | Methyl 4-hydroxybenzoate | Paraformaldehyde, hydroxylamine | Variable | Mild to moderate | Safer, versatile |

| Halogenation + Cyanation | Methyl 4-hydroxybenzoate | NBS, CuCN | ~74% | 80°C | Straightforward, cost-effective |

Chemical Reactions Analysis

Methyl 4-bromo-2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 4-bromo-2-cyano-5-hydroxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions, oxidation, reduction, and hydrolysis allows chemists to utilize it for developing new compounds with desired properties. Notably, the bromine atom can be substituted by other nucleophiles under specific conditions, facilitating the creation of diverse derivatives.

Biology and Medicine

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This activity is attributed to its structural characteristics that enhance interaction with microbial targets.

- Cytotoxic Effects : Research has shown that derivatives of this compound can inhibit the growth of human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for anticancer drug development.

- Anti-inflammatory Properties : In vitro studies reveal that this compound can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Industry

In the pharmaceutical industry, this compound is utilized in the development of drugs due to its unique functional groups that facilitate specific chemical transformations. It also finds applications in agrochemicals where its biological activities can be leveraged for pest control or plant protection.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and hydroxy groups can facilitate hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Structural Isomerism and Crystallography

- These isomers crystallize in distinct space groups (P21 vs. P21/c), indicating divergent packing efficiencies and lattice stabilities .

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons

- Electron-Withdrawing Groups: The cyano group at C2 in the target compound is strongly electron-withdrawing, which may enhance acidity of the C5 hydroxy group compared to methoxy or methyl substituents in analogs .

- Hydrogen Bonding : The hydroxy group at C5 enables intermolecular H-bonding, contrasting with methoxy-containing analogs (e.g., Methyl 5-bromo-4-methoxy-2-methylbenzoate), which rely on weaker van der Waals interactions .

Biological Activity

Methyl 4-bromo-2-cyano-5-hydroxybenzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C9H7BrN2O3

- Molecular Weight : 273.07 g/mol

The presence of the bromine atom, cyano group, and hydroxyl group in its structure contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of benzoic acid found that compounds with similar structures demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxic potential of this compound has been assessed in several cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act as a modulator for specific receptors involved in cell signaling pathways related to cancer proliferation .

- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress, which is linked to various diseases, including cancer .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 10 |

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 4-bromo-2-cyano-5-hydroxybenzoate with high purity?

Answer:

The synthesis of this compound can be approached via multi-step functionalization of a benzoic acid derivative. A plausible route involves:

Esterification : Start with 5-hydroxybenzoic acid, protecting the hydroxyl group (e.g., using acetyl or methyl groups) to avoid side reactions. Convert the carboxylic acid to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) .

Bromination : Introduce the bromine substituent at the 4-position using electrophilic aromatic substitution (e.g., Br₂ in the presence of FeBr₃) or directed ortho-metalation strategies .

Cyanation : Install the cyano group at the 2-position via nucleophilic substitution (e.g., using CuCN under Ullmann conditions) or via diazonium salt intermediates .

Deprotection : If protective groups are used, cleave them under mild conditions (e.g., acidic hydrolysis for acetyl groups).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC or TLC .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹, C≡N ~2240 cm⁻¹, ester C=O ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected for C₉H₆BrNO₃: ~270.95 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structure determination, grow single crystals via slow evaporation (e.g., in DCM/hexane) and refine using SHELXL .

Advanced: How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

Answer:

- Data Collection : Use high-resolution synchrotron radiation to minimize noise. Collect multiple datasets to assess reproducibility .

- Twinning Analysis : Employ the WinGX suite to detect twinning (e.g., check for non-integer R values). Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder Modeling : For disordered bromine or ester groups, apply PART instructions in SHELXL and constrain thermal parameters. Validate with ORTEP-3 visualizations .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and the IUCr’s checkCIF for outliers .

Advanced: How can researchers design structure-activity relationship (SAR) studies to explore bioactivity?

Answer:

- Structural Modifications : Synthesize analogs with variations in substituents (e.g., replacing Br with Cl, modifying the cyano group to amide) to assess impact on bioactivity .

- In Vitro Assays :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., 5-HT₃ receptors) .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: What experimental strategies ensure reproducibility in synthesizing and handling this compound?

Answer:

- Reaction Optimization :

- Handling Precautions :

- Batch Consistency :

- Documentation : Adhere to FAIR data principles—publish synthetic protocols in open repositories with detailed metadata .

Basic: How can researchers mitigate challenges in the solubility of this compound during biological assays?

Answer:

- Solubility Screening : Test solvents like DMSO (for stock solutions) and dilute in PBS or cell culture media (≤0.1% DMSO final concentration) .

- Derivatization : Prepare water-soluble prodrugs (e.g., phosphate esters) or use cyclodextrin-based encapsulation .

- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to improve dispersion in aqueous media .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- LogP and pKa Prediction : Use ACD/Labs software (validated for analogs with R² > 0.95) .

- Molecular Dynamics (MD) : Simulate solubility and stability in explicit solvents (e.g., GROMACS with CHARMM force fields) .

- DFT Calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G*) to predict NMR shifts and reactive sites for functionalization .

Basic: How should researchers address discrepancies in reported melting points or spectral data?

Answer:

- Re-Analysis : Re-measure using differential scanning calorimetry (DSC) and compare with literature (e.g., Methyl 4-bromo-3-hydroxybenzoate mp: 181°C ).

- Impurity Profiling : Use LC-MS to detect trace side products (e.g., de-esterified byproducts) .

- Collaborative Verification : Share samples with independent labs for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.